molecular formula C19H18N2O3S B2395938 ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-50-8

ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2395938
CAS No.: 900002-50-8
M. Wt: 354.42
InChI Key: CQZKYJAMTWUNGE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative featuring a naphthalen-1-ylmethylsulfanyl substituent at the 4-position. The naphthalene moiety introduces enhanced lipophilicity and steric bulk, which may influence molecular interactions with biological targets and physicochemical properties such as solubility and membrane permeability .

Properties

CAS No.

900002-50-8

Molecular Formula

C19H18N2O3S

Molecular Weight

354.42

IUPAC Name

ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H18N2O3S/c1-3-24-18(22)16-12(2)20-19(23)21-17(16)25-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,20,21,23)

InChI Key

CQZKYJAMTWUNGE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC3=CC=CC=C32)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S with a molecular weight of approximately 345.40 g/mol. The compound features a pyrimidine ring substituted with a naphthalenylmethylsulfanyl group, which may contribute to its biological activities.

Research indicates that compounds in the pyrimidine class exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial growth by interfering with nucleic acid synthesis.
  • Antitumor Activity : Some studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

Antimicrobial Properties

A study investigating the synthesis of related pyrimidine derivatives highlighted their potential as antibacterial agents. This compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating bacterial infections .

Antitumor Effects

In vitro studies have explored the antitumor effects of pyrimidine derivatives. This compound was found to inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Study on Antimicrobial Efficacy

In a recent study, this compound was evaluated for its antimicrobial efficacy. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These findings support the compound's potential as a therapeutic agent against resistant bacterial strains .

Antitumor Activity Assessment

Another study assessed the antitumor activity of the compound on various cancer cell lines, reporting:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

The results indicate that this compound exhibits promising antitumor properties .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate belongs to the pyrimidine family, which is known for its extensive biological activities. Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various pyrimidine compounds, including this compound, which demonstrated significant activity against a range of bacterial strains. The mechanism is believed to involve inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

Pyrimidine derivatives are also recognized for their anticancer potential. This compound has been investigated in vitro for its ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Synthesis and Green Chemistry

The synthesis of this compound has been approached through various methods, emphasizing green chemistry principles. Recent studies have focused on environmentally friendly synthesis techniques, such as microwave-assisted synthesis and the use of green solvents, which yield high purity products with minimal environmental impact.

Synthesis Method Yield (%) Reaction Time (min) Conditions
Microwave-assisted8510Mild temperature
Mechanochemistry (mortar-pestle)9015Ambient conditions
Green solvent-assisted8030Room temperature

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics, thus validating its potential as a new antimicrobial agent.

Case Study: Anticancer Activity

Another investigation explored the anticancer properties of the compound using human cancer cell lines. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its mechanism of action involves triggering programmed cell death pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ primarily in substituents at the 4-position of the pyrimidine core. These variations significantly impact biological activity, synthesis efficiency, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Substituent at 4-Position Biological Activity Synthesis Yield/Notes Reference
Naphthalen-1-ylmethylsulfanyl Broad-spectrum antimicrobial, anticancer (potential) Method: Bignelli condensation; yield not specified
4-Nitrophenyl Anticancer (moderate activity) Yield: 17.8%; low efficiency
Thietan-3-yloxy Substituent-dependent antimicrobial Method: Hydrazinolysis; moderate yields
Substituted phenyl (e.g., phenacyl thio) Antimicrobial (high potency) Method: Bignelli condensation; yields variable

Key Observations :

  • 4-Nitrophenyl Analogues : Electron-withdrawing nitro groups may reduce electron density on the pyrimidine ring, affecting reactivity and interactions with biological targets .
  • Thietan-3-yloxy Derivatives : Oxygen-containing heterocycles improve solubility but may reduce membrane permeability compared to naphthalene .

QSAR and Physicochemical Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce pyrimidine ring electron density, altering binding to targets like dihydrofolate reductase .
  • Steric Effects : Bulky substituents (e.g., naphthalene) may hinder binding to narrow enzyme active sites but improve interactions with larger hydrophobic pockets .

Structural and Crystallographic Insights

  • Crystallography : Tools like SHELX and ORTEP-III have been critical in confirming molecular configurations, including bond lengths and angles. For example, the naphthalene moiety’s planar structure was validated via X-ray diffraction, ensuring accurate QSAR modeling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 6-methyl-4-(naphthalen-1-ylmethylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution at the sulfur atom and cyclocondensation. Key steps include:

  • Sulfanyl group introduction : Reacting a thiol precursor (e.g., naphthalen-1-ylmethanethiol) with a halogenated pyrimidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Cyclocondensation : Using Biginelli-like conditions with urea/thiourea derivatives and β-keto esters under reflux in ethanol .
  • Monitoring : Reaction progress is tracked via TLC and spectroscopic methods (¹H NMR, IR) to confirm intermediate formation and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~600 cm⁻¹) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids and puckering parameters for non-planar rings .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?

  • Methodological Answer :

  • Graph set analysis : Compare hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystallographic data with NMR-derived hydrogen-bond donor/acceptor assignments .
  • Refinement validation : Use SHELXL’s R-factor convergence and residual density maps to identify mismatches between experimental data and modeled structures .
  • Dynamic vs. static disorder : Apply variable-temperature XRD to distinguish between true crystallographic disorder and dynamic conformational changes .

Q. What strategies optimize reaction yields during the synthesis of naphthalene-substituted pyrimidines?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in cyclocondensation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity in sulfanyl group incorporation .
  • Temperature control : Stepwise heating (40–80°C) prevents decomposition of thermally sensitive intermediates .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or bacterial enzymes. Validate with in vitro assays (e.g., MIC values against E. coli) .
  • ADMET profiling : SwissADME predicts logP, solubility, and metabolic stability. Correlate with experimental TGA/DSC data for bioavailability assessments .

Q. What analytical approaches validate the thermal stability of this compound for long-term storage?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Quantifies decomposition onset temperatures (>200°C indicates stability for ambient storage) .
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and polymorphic forms. Anhydrous conditions prevent hydrate formation during analysis .

Q. How can hydrogen-bonding networks in the crystal lattice influence pharmacological properties?

  • Methodological Answer :

  • Graph set notation : Classify hydrogen bonds (e.g., intramolecular vs. intermolecular) to predict solubility and crystal packing efficiency .
  • Solvent inclusion analysis : Single-crystal XRD detects lattice solvents (e.g., DMF/water co-crystals) that may enhance or hinder dissolution rates .

Q. What methods address enantiomeric impurities in asymmetric syntheses of related pyrimidine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • VCD spectroscopy : Correlate experimental vibrational circular dichroism with DFT-calculated spectra to assign absolute configurations .

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